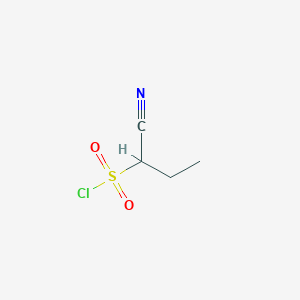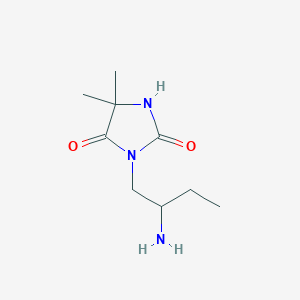
2-(3-Bromopyridin-2-YL)ethanamine
Overview
Description
Molecular Structure Analysis
The InChI code for “2-(3-Bromopyridin-2-YL)ethanamine” is 1S/C7H9BrN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3-4,9H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“2-(3-Bromopyridin-2-YL)ethanamine” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Mechanism of Intramolecular Amination
A study by (Loones et al., 2007) explored the mechanism of intramolecular amination involving 2-(3-Bromopyridin-2-YL)ethanamine. This process involves palladium-catalyzed amination and/or base-assisted nucleophilic aromatic substitution, elucidating the chemical behavior in ring closure reactions.
Catalytic Applications
Research by (Nyamato et al., 2015) shows the use of derivatives of 2-(3-Bromopyridin-2-YL)ethanamine in palladium complexes, which act as catalysts in ethylene dimerization. This demonstrates the compound's role in facilitating chemical reactions.
Amination of Adamantanamines
(Lyakhovich et al., 2019) investigated the use of 2-(3-Bromopyridin-2-YL)ethanamine in the catalytic amination of adamantane-containing amines. The study compares the efficiencies of palladium(0) and copper(I) complexes in this context.
Formation of Pyridylcarbene
(Abarca et al., 2006) focused on the thermal decomposition of related compounds to form pyridylcarbene intermediates. The research provides insights into the stability and transformation of these compounds.
DNA Binding and Nuclease Activity
A study by (Kumar et al., 2012) on Cu(II) complexes, involving derivatives of 2-(3-Bromopyridin-2-YL)ethanamine, revealed their DNA binding and nuclease activities, showing potential biomedical applications.
Antimicrobial Activity
Research by (Kumbhare et al., 2013) synthesized derivatives of 2-(3-Bromopyridin-2-YL)ethanamine, testing them for antibacterial and antifungal activities. This illustrates the compound's potential in developing antimicrobial agents.
Cytotoxicity and Cancer Research
In the field of cancer research, (Burattini et al., 2022) examined how changes in the chemical structure of marine bisindole alkaloids, related to 2-(3-Bromopyridin-2-YL)ethanamine, alter their cytotoxic effects on cancer cell lines.
Role in Corrosion Inhibition
(Das et al., 2017) explored cadmium(II) Schiff base complexes, including derivatives of 2-(3-Bromopyridin-2-YL)ethanamine, for their properties as corrosion inhibitors on mild steel.
Safety And Hazards
properties
IUPAC Name |
2-(3-bromopyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXAFLKMOOGPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695193 | |
| Record name | 2-(3-Bromopyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopyridin-2-YL)ethanamine | |
CAS RN |
910386-57-1 | |
| Record name | 2-(3-Bromopyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromopyridin-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1373350.png)

![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)
![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)
![5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1373359.png)
![3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373360.png)


![2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid](/img/structure/B1373364.png)



